Sodium 3,5-dichlorophenolate
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Overview
Description
Sodium 3,5-dichlorophenolate: is a chemical compound with the molecular formula C6H3Cl2NaO . It is a sodium salt of 3,5-dichlorophenol, which is a chlorinated derivative of phenol. This compound is known for its use in various industrial and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3,5-dichlorophenolate can be synthesized through the neutralization of 3,5-dichlorophenol with sodium hydroxide. The reaction typically involves dissolving 3,5-dichlorophenol in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,5-dichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Sodium 3,5-dichlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated aromatic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Industry: It is used in the production of disinfectants, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 3,5-dichlorophenolate involves its interaction with biological molecules, particularly enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to antimicrobial effects, making it useful in the development of disinfectants and antimicrobial agents .
Comparison with Similar Compounds
3,5-Dichlorophenol: The parent compound of sodium 3,5-dichlorophenolate, used in similar applications.
2,4-Dichlorophenol: Another chlorinated phenol with similar properties but different reactivity and applications.
Sodium 2,4-dichlorophenolate: A sodium salt of 2,4-dichlorophenol with similar uses in industry and research.
Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness as an antimicrobial agent make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
52214-59-2 |
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Molecular Formula |
C6H3Cl2NaO |
Molecular Weight |
184.98 g/mol |
IUPAC Name |
sodium;3,5-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.Na/c7-4-1-5(8)3-6(9)2-4;/h1-3,9H;/q;+1/p-1 |
InChI Key |
GMNRNYDRORPJRI-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)[O-].[Na+] |
Origin of Product |
United States |
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